molecular formula C8H11NO B2792558 2-Isocyanatospiro[3.3]heptane CAS No. 2254081-81-5

2-Isocyanatospiro[3.3]heptane

Cat. No.: B2792558
CAS No.: 2254081-81-5
M. Wt: 137.182
InChI Key: PVRRZOBNVIUBQZ-UHFFFAOYSA-N
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Description

2-Isocyanatospiro[3.3]heptane is a unique organic compound characterized by its spirocyclic structure, which consists of two cyclobutane rings sharing a single carbon atom.

Properties

IUPAC Name

2-isocyanatospiro[3.3]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c10-6-9-7-4-8(5-7)2-1-3-8/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRRZOBNVIUBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyanatospiro[3.3]heptane typically involves the reaction of spiro[3.3]heptane with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

    Starting Material: Spiro[3.3]heptane

    Reagent: Phosgene or other isocyanate precursors

    Conditions: Inert atmosphere, controlled temperature

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and automation can optimize the reaction conditions and minimize the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

2-Isocyanatospiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Catalysts: Lewis acids or bases

    Solvents: Non-polar solvents like dichloromethane or toluene

Major Products Formed

Scientific Research Applications

Bioisosteric Replacement

The spiro[3.3]heptane core serves as a saturated benzene bioisostere, effectively replacing phenyl rings in drug structures without compromising biological activity. This application has been validated through the incorporation of 2-isocyanatospiro[3.3]heptane into several FDA-approved drugs:

  • Sonidegib : The meta-substituted phenyl ring was replaced with spiro[3.3]heptane, resulting in a saturated analog that maintained significant activity against the Hedgehog signaling pathway, crucial for cancer treatment. The analogs exhibited IC50 values of 0.48 µM (trans-76) and 0.24 µM (cis-76), compared to 0.0015 µM for Sonidegib itself .
  • Vorinostat : In this case, the mono-substituted phenyl ring was substituted with the spiro[3.3]heptane core, leading to compounds that demonstrated comparable efficacy in inducing apoptosis in hepatocellular carcinoma cells .
  • Benzocaine : The local anesthetic was also modified to include the spiro[3.3]heptane structure, showing antinociceptive activity similar to that of Benzocaine itself .

Enhanced Pharmacological Properties

The introduction of spiro[3.3]heptane into drug structures has been shown to improve several pharmacological properties:

  • Metabolic Stability : While the incorporation of spiro[3.3]heptane reduced metabolic stability in some cases (e.g., Sonidegib analogs), it allowed for better solubility and lipophilicity profiles compared to traditional phenyl-based compounds .
  • Synthesis Flexibility : The synthesis of spiro[3.3]heptanes can be achieved through various methods such as ketene addition reactions and cyclopropane rearrangements, providing versatility in drug design .

General Synthetic Routes

StepDescription
1Synthesis of keteneiminium salts from available starting materials
2Reaction with alkenes to form cyclobutanones
3Functionalization to introduce isocyanate groups

These methods allow for the efficient production of various substituted spiro[3.3]heptanes tailored for specific biological activities.

Case Study: Synthesis of Vorinostat Analog

The synthesis process for Vorinostat analogs involved:

  • Starting from amine precursors.
  • Multi-step reactions leading to the formation of racemic compounds.
  • Characterization through X-ray crystallography to confirm structural integrity.

This approach not only validates the structural modifications but also ensures that the analogs retain their desired pharmacological effects.

Mechanism of Action

The mechanism of action of 2-Isocyanatospiro[3.3]heptane involves its reactivity with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The spirocyclic structure provides rigidity and unique spatial orientation, which can influence the reactivity and interaction with molecular targets. In drug design, it can mimic the properties of benzene rings, providing similar biological activity with potentially improved pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[1.1.1]pentane
  • Cubane
  • Bicyclo[2.2.2]octane
  • 2-Oxabicyclo[2.2.2]octane

Uniqueness

2-Isocyanatospiro[3.3]heptane is unique due to its spirocyclic structure, which provides non-coplanar exit vectors. This structural feature allows it to mimic benzene rings in bioactive compounds, potentially improving their physicochemical properties and biological activity. Unlike other similar compounds, the spirocyclic nature of this compound offers distinct advantages in terms of stability and reactivity .

Biological Activity

2-Isocyanatospiro[3.3]heptane is a compound of significant interest in medicinal chemistry, particularly as a potential bioisostere for aromatic compounds like benzene. Its unique structural features provide opportunities for diverse biological activities, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

  • IUPAC Name : this compound
  • Molecular Formula : C8H11NO
  • Molecular Weight : 155.18 g/mol
  • CAS Number : 2254081-81-5

Biological Activity Overview

This compound has been investigated for its interactions with biological systems, particularly its potential to act as an enzyme inhibitor and receptor modulator. The compound's spirocyclic structure allows it to mimic certain pharmacophores found in biologically active molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific targets within biological pathways:

  • Enzyme Inhibition : The isocyanate group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.
  • Receptor Binding : The spirocyclic framework may facilitate binding to various receptors, influencing signaling pathways.

Research Findings

Recent studies have highlighted the compound's potential in several areas:

  • Anticancer Activity :
    • Research indicates that compounds with spirocyclic structures can exhibit significant anticancer properties. For instance, spiro[3.3]heptane derivatives have been incorporated into anticancer drugs, demonstrating enhanced potency compared to their benzene counterparts .
  • Bioisosteric Applications :
    • This compound is being explored as a bioisostere for benzene in drug design, allowing for the development of novel therapeutics that may evade metabolic degradation associated with aromatic compounds .

Case Study 1: Anticancer Drug Development

A study published in Angewandte Chemie explored the incorporation of spiro[3.3]heptane into known anticancer agents. The results showed that these modifications led to compounds with improved efficacy and reduced side effects compared to traditional benzene-based drugs .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that the compound could effectively inhibit enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent .

Data Table: Biological Activities of this compound

Activity TypeDescriptionReference
AnticancerInhibits growth of cancer cells
Enzyme InhibitionCovalent modification of enzyme active sites
Receptor ModulationPotential binding to various receptors

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